6-Chloro-8-fluoroquinolin-4-ol
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Overview
Description
6-Chloro-8-fluoroquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroquinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of 4-fluoroaniline with chlorinating agents followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution of halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which have significant biological activities .
Scientific Research Applications
6-Chloro-8-fluoroquinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroquinolin-4-ol involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Fluoroquinolin-4-ol
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 4-Chloro-6-fluoroquinoline
Uniqueness
6-Chloro-8-fluoroquinolin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability. This dual substitution pattern is less common and provides distinct properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H5ClFNO |
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Molecular Weight |
197.59 g/mol |
IUPAC Name |
6-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |
InChI Key |
VCGIIXCIJBHNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)Cl |
Origin of Product |
United States |
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